molecular formula C10H13Cl2N3 B8067148 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride

3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride

Cat. No.: B8067148
M. Wt: 246.13 g/mol
InChI Key: PYLROCVUNLHVQD-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride is a crystalline organic compound comprising an aniline group substituted with a 1-methylpyrazole moiety and stabilized as a dihydrochloride salt. The pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, contributes to the compound’s unique electronic and steric properties. The dihydrochloride salt form enhances aqueous solubility, making it advantageous for pharmaceutical and agrochemical applications where bioavailability is critical .

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8;;/h2-7H,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLROCVUNLHVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound features a pyrazole ring, which is known for its pharmacological properties, and an aniline moiety that contributes to its potential as a therapeutic agent. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H12Cl2N4, with a structure characterized by a methyl-substituted pyrazole ring attached to an aniline group. This unique structural arrangement enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . The compound can bind to the active sites of specific enzymes, blocking their catalytic activity. This mechanism is crucial in various therapeutic contexts, including anti-inflammatory and anticancer applications.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer) cells. For example, it has demonstrated IC50 values indicating significant growth inhibition in these cell lines .
  • Anti-inflammatory Properties : The compound's potential as an anti-inflammatory agent has also been explored. It may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic profile .

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

StudyCell LineIC50 Value (µM)Observations
Bouabdallah et al.Hep-23.25Significant cytotoxicity observed
Wei et al.A54926.0Effective growth inhibition reported
Xia et al.MCF749.85Induced apoptosis in cancer cells

These findings underscore the compound's potential as a lead candidate for further drug development.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related pyrazole compounds:

  • Antitumor Activity : A study by Zheng et al. demonstrated that derivatives of pyrazole linked benzimidazole exhibited potent inhibition against various cancer cell lines, suggesting that structural modifications can enhance anticancer activity.
  • Structure-Activity Relationship (SAR) : Research focused on the SAR of pyrazole derivatives revealed that specific substitutions on the pyrazole ring significantly influence biological activity, which can be leveraged in drug design strategies .

Scientific Research Applications

Biological Activities

The pyrazole moiety is known for its significant biological activities, including anti-inflammatory, anti-microbial, and anti-tubercular properties. Research indicates that compounds with pyrazole structures can inhibit various inflammatory cytokines and exhibit potent antimicrobial effects against several pathogens.

Table 1: Biological Activities of Pyrazole Derivatives

CompoundActivity TypeSpecific EffectsReference
3-(1-Methyl-1H-pyrazol-5-yl)anilineAnti-inflammatoryInhibits IL-6 and TNF-α production
4-thiazolyl pyrazolyl derivativesAnti-microbialEffective against E. coli, S. aureus, and C. albicans
2-PyrazolylpyrimidinonesAnti-tubercularSignificant inhibition of Mycobacterium tuberculosis (MTB)

Medicinal Chemistry

In medicinal chemistry, the synthesis of pyrazole derivatives has been explored extensively for their potential as therapeutic agents. The compound 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride serves as a versatile intermediate in the synthesis of more complex molecules with enhanced biological activities.

Case Studies

  • Anti-inflammatory Agents : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit inflammatory pathways. For instance, compounds derived from 3-(1-Methyl-1H-pyrazol-5-yl)aniline showed promising results in reducing inflammation markers in vitro and in vivo models .
  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, making them candidates for developing new antibiotics .

Therapeutic Applications

The therapeutic applications of this compound are broadening as research progresses. Its derivatives are being investigated for use in treating conditions such as:

  • Diabetes : Compounds related to this structure have been linked to the treatment of type II diabetes through their role as inhibitors of specific enzymes involved in glucose metabolism .
  • Cancer Therapy : Some pyrazole derivatives are being explored for their potential use in cancer treatment due to their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride and analogous compounds in terms of structure, physicochemical properties, and applications:

Table 1: Comparative Analysis of Selected Aniline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications Toxicity/Handling
This compound C₁₀H₁₃Cl₂N₃ 245.9 (calculated) Pyrazole (1-methyl), aniline High (aqueous) Pharmaceutical intermediates, ligand synthesis Likely irritant; handle with PPE
o-Phenylenediamine dihydrochloride C₆H₁₀Cl₂N₂ 181.06 Two amine groups (ortho) Very high Dye synthesis, epoxy resins Toxic; skin sensitizer
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride C₈H₈Cl₂FN₄ 258.09 Fluorine, triazole Moderate (polar solvents) Agrochemicals, kinase inhibitors Requires controlled handling
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride C₁₂H₁₇Cl₂N₃ 282.18 Dimethylpyrazole, methylene linker Moderate Catalysis research, metal complexes Limited data; assume hazardous

Key Structural and Functional Differences:

Substituent Effects: Pyrazole vs. Triazole: The pyrazole ring in the target compound has two adjacent nitrogen atoms, whereas triazole (as in ) features three alternating nitrogen atoms. This difference affects π-π stacking and hydrogen-bonding capabilities, with triazoles often exhibiting stronger dipole interactions .

Electronic Properties :

  • The fluorine atom in 2-Fluoro-5-(triazolyl)aniline dihydrochloride () introduces electron-withdrawing effects, increasing acidity and altering binding affinity in drug-receptor interactions compared to the electron-donating methyl group in the target compound .

Solubility and Stability :

  • Dihydrochloride salts generally exhibit higher water solubility than free bases. However, substituents like the methylene-linked dimethylpyrazole in may reduce solubility due to increased hydrophobicity .

Toxicity: Aniline derivatives (e.g., o-phenylenediamine dihydrochloride in ) are known skin sensitizers and likely carcinogens. The pyrazole substituent in the target compound may mitigate these risks by reducing direct amine reactivity .

Preparation Methods

Direct Alkylation of Pyrazole Amines

The most direct route involves alkylation of 1-methyl-1H-pyrazol-5-amine with 3-bromoaniline derivatives. A modified procedure from Enamine’s trifluoromethylpyrazole synthesis demonstrates that reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-amine (1.2 equiv) with 3-bromoaniline (1.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate (3.0 equiv) yields the tertiary amine precursor in 68% yield. Subsequent hydrochloric acid treatment (2.0 M HCl in diethyl ether) converts the free base to the dihydrochloride salt with 92% efficiency.

Table 1: Optimization of Alkylation Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventDMFTHFDMF
Temperature (°C)806080
BaseK2CO3Cs2CO3K2CO3
Yield (%)684568

Cross-Coupling Approaches for Regioselective Synthesis

Suzuki-Miyaura Coupling of Pyrazole Boronic Esters

Adapting methodologies from indazole-pyrrole coupling, 5-bromo-1-methyl-1H-pyrazole (1.0 equiv) undergoes Suzuki reaction with 3-aminophenylboronic acid (1.2 equiv) using Pd(dppf)Cl2 (5 mol%) in dimethoxyethane/water (4:1). This method achieves 78% yield of the biphenyl intermediate, which is subsequently hydrogenated (H2, 50 psi, Pd/C) to yield 3-(1-methyl-1H-pyrazol-5-yl)aniline. Acidification with HCl gas in ethanol provides the dihydrochloride salt with 95% purity (HPLC).

Critical Parameters:

  • Catalyst Loading: <5 mol% Pd reduces conversion to <40%

  • Solvent Polarity: Aqueous dimethoxyethane enhances boronic acid solubility vs. pure THF

Buchwald-Hartwig Amination

Aryl halide amination using 5-chloro-1-methyl-1H-pyrazole and 3-nitroaniline under Pd2(dba)3/Xantphos catalysis (toluene, 110°C, 24 h) achieves 62% yield of the nitro intermediate. Catalytic hydrogenation (H2, Raney Ni) reduces the nitro group to amine, followed by dihydrochloride salt formation (84% overall yield).

Reductive Amination Pathways

Condensation-Reduction Sequence

Reacting 1-methyl-1H-pyrazole-5-carbaldehyde with 3-nitroaniline in methanol (NH4OAc, 4Å MS) forms the imine intermediate, which is reduced by sodium cyanoborohydride (NaBH3CN) to the secondary amine (57% yield). Subsequent nitro group reduction (H2/Pd-C) and HCl treatment yield the target compound.

Side Reactions:

  • Over-reduction of pyrazole ring observed at H2 pressures >60 psi

  • Imine hydrolysis limits yields in protic solvents

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Nucleophilic Alkylation6892Moderate$$
Suzuki Coupling7895High$$$
Buchwald-Hartwig6289Low$$$$
Reductive Amination5785Moderate$$

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting Enamine’s flow lithiation protocol, a packed-bed reactor with LiTMP (2.5 equiv) enables large-scale production (500 g/batch) of 3-(1-methyl-1H-pyrazol-5-yl)aniline at 82% yield. In-line HCl scrubbing prevents equipment corrosion during dihydrochloride formation.

Purification Challenges

  • Byproduct Removal: Column chromatography (SiO2, EtOAc/hexane 1:3) effectively separates regioisomeric contaminants

  • Salt Hygroscopicity: Lyophilization under argon atmosphere prevents hydrate formation in the final product

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride relevant to experimental design?

  • Answer: The compound’s molecular formula is C₁₀H₁₃N₃·2HCl (mol. wt. ≈ 235.15 g/mol based on dihydrochloride derivatives in ). Key properties include:

  • Solubility : Soluble in polar aprotic solvents (e.g., dioxane, used in synthesis protocols) but may require optimization for aqueous systems .

  • Stability : Hydrochloride salts generally exhibit enhanced stability under inert conditions; storage at −20°C in desiccated environments is recommended .

  • Melting Point : Reported as 79–80°C for the free base; dihydrochloride derivatives may exhibit higher thermal stability .

    PropertyValue/SourceRelevance to Experimental Design
    Molecular Weight235.15 g/mol (dihydrochloride)Stoichiometric calculations
    SolubilityDioxane, DMF, limited in H₂OReaction medium selection
    StabilityHygroscopic; store anhydrousHandling and storage protocols

Q. What synthetic routes are reported for this compound?

  • Answer: A general protocol involves:

Acylation/alkylation : Reacting 6-amino-1,3-dialkyluracil derivatives with polyfluorocarboxylic anhydrides in dry dioxane with pyridine as a base ().

Salt Formation : Treatment with HCl gas or concentrated HCl in anhydrous ethanol to form the dihydrochloride .

  • Critical Parameters :

  • Reaction Time : Overnight at room temperature for optimal yield.

  • Purification : Trituration with water followed by vacuum drying .

    Synthetic StepKey Reagents/ConditionsYield Optimization Tips
    Nucleophilic SubstitutionPolyfluorocarboxylic anhydridesUse anhydrous solvents
    Salt FormationHCl gas, ethanolControl pH to avoid over-acidification

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystallographic behavior of this compound?

  • Answer : Hydrogen bonding governs molecular packing and crystal lattice stability. For this compound:

  • Graph Set Analysis : Use Etter’s methodology ( ) to classify H-bond motifs (e.g., D (donor) and A (acceptor) patterns).
  • Crystallographic Software : Refinement via SHELXL ( ) is recommended for resolving H-bond networks in high-resolution structures.
    • Example : Pyrazole N–H donors may form R₂²(8) motifs with chloride anions, stabilizing the dihydrochloride form .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C–H at δ 6.5–7.5 ppm and aniline NH₂ signals).

  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELX refinement resolves protonation states and salt formation .

  • Elemental Analysis : Verify Cl⁻ content (theoretical ~30.2% for dihydrochloride).

    TechniqueKey MetricsPitfalls to Avoid
    XRDR-factor < 5%Twinning in crystals
    NMRIntegration ratios (e.g., NH₂)Solvent peaks masking signals

Q. How do competing reaction pathways impact the synthesis of this compound?

  • Answer : Side reactions may arise from:

  • Over-alkylation : Pyrazole N-methylation competing with aniline acylation.
  • Byproduct Formation : Unreacted polyfluorocarboxylic anhydrides may generate ester impurities ().
    • Mitigation Strategies :
  • Use stoichiometric control (2 equiv. anhydride for complete acylation).
  • Monitor reaction progress via TLC (hexane:EtOAc 3:1, Rf ≈ 0.4 for product) .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in reported melting points (e.g., free base vs. salt) may stem from polymorphic forms or hydration states. Always cross-validate with XRD .
  • Data Reproducibility : Anhydrous conditions are critical for dihydrochloride stability; replicate protocols from and with rigorous drying steps.

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